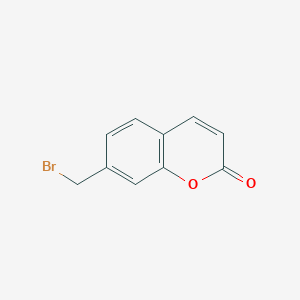

7-(Bromomethyl)-2h-chromen-2-one

Description

Structure

3D Structure

Propriétés

Numéro CAS |

53878-12-9 |

|---|---|

Formule moléculaire |

C10H7BrO2 |

Poids moléculaire |

239.06 g/mol |

Nom IUPAC |

7-(bromomethyl)chromen-2-one |

InChI |

InChI=1S/C10H7BrO2/c11-6-7-1-2-8-3-4-10(12)13-9(8)5-7/h1-5H,6H2 |

Clé InChI |

PIRJLYFMCACMRZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC2=C1C=CC(=O)O2)CBr |

Origine du produit |

United States |

Synthetic Methodologies for 7 Bromomethyl 2h Chromen 2 One and Its Analogues

Established Synthetic Routes for Bromomethyl-2H-chromen-2-one Derivatives

The synthesis of bromomethyl-2H-chromen-2-one derivatives is predominantly accomplished through two well-established methods: the Pechmann condensation for building the coumarin (B35378) ring system and direct halogenation of a pre-synthesized coumarin.

Pechmann Condensation Approaches in Bromomethyl Chromenone Synthesis

The Pechmann condensation is a cornerstone in coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgnumberanalytics.com This method allows for the formation of the coumarin scaffold, which can then be further modified. For instance, a multi-step synthesis can be employed where a substituted phenol undergoes Pechmann condensation, followed by subsequent reactions to introduce the bromomethyl group. researchgate.net While versatile, this can sometimes involve lengthy procedures. nih.gov

The general mechanism of the Pechmann condensation involves an initial esterification or transesterification, followed by an intramolecular cyclization and dehydration to form the final coumarin product. wikipedia.orgnumberanalytics.com The reaction is typically catalyzed by strong acids such as sulfuric acid, although various other catalysts have been explored to improve reaction conditions and yields. wikipedia.orgnih.gov

Direct Halogenation Strategies for 2H-chromen-2-one Systems

Direct halogenation offers a more direct route to bromomethyl coumarins, often starting from a methyl-substituted coumarin. A common and effective method for the synthesis of 7-(bromomethyl)-2H-chromen-2-one is the radical bromination of 7-methylcoumarin (B190331) using N-bromosuccinimide (NBS). prepchem.commasterorganicchemistry.com This reaction is typically carried out in a suitable solvent like chloroform (B151607) and is often initiated by refluxing the mixture. prepchem.com NBS is a convenient source of bromine radicals (Br•) and is favored over using Br2 directly, as the latter can lead to unwanted side reactions with the double bond of the coumarin ring. masterorganicchemistry.comwikipedia.org

The process involves the reaction of 7-methylcoumarin with NBS, often under reflux for an extended period to ensure completion. prepchem.com The product, 7-(bromomethyl)coumarin, can then be isolated and purified through crystallization. prepchem.com The Wohl-Ziegler reaction describes the allylic and benzylic bromination of hydrocarbons using NBS and a radical initiator. masterorganicchemistry.com

Regioselective halogenation of coumarins is an important area of study, as it allows for the precise placement of the halogen atom on the coumarin core. thieme.de Various methods have been developed to control the position of halogenation, which is crucial for the synthesis of specific isomers and derivatives. thieme.deresearchgate.net

Targeted Synthesis of Specific this compound Isomers and Related Positional Derivatives

The synthesis of specific isomers of bromomethyl-2H-chromen-2-one is critical for structure-activity relationship studies and for the development of targeted molecular probes. For example, 4-(bromomethyl)coumarin derivatives are also synthetically important. The synthesis of 4-(bromomethyl)-7-(diethylamino)coumarin, for instance, involves the introduction of the bromomethyl group at the 4-position of the 7-(diethylamino)coumarin scaffold using a bromomethylating agent like NBS.

Similarly, the synthesis of 7-(bromomethyl)-4-ethoxy-2H-chromen-2-one highlights the preparation of other positional isomers with different substituents on the coumarin ring. chemsynthesis.com The synthesis of 4,7-substituted coumarin derivatives often begins with the preparation of substituted 4-bromomethyl coumarins. researchgate.net The ability to selectively synthesize these isomers allows for the fine-tuning of the compound's chemical and physical properties.

Optimization of Reaction Conditions for Bromomethyl Chromenone Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired bromomethyl chromenone product while minimizing waste and byproducts. semanticscholar.org Key factors that are often adjusted include the choice of solvent and the catalyst system.

Solvent Effects in Bromomethyl-2H-chromen-2-one Synthesis

The choice of solvent can significantly influence the outcome of a chemical reaction. In the synthesis of coumarins via Pechmann condensation, it has been observed that non-polar solvents like toluene (B28343) can be more effective than polar solvents. iiste.org This is attributed to the reduction of hydrogen bonding and the ability to form an azeotropic mixture to remove water and ethanol (B145695) produced during the reaction. iiste.org However, for certain reactions, solvent-free conditions have been shown to provide higher yields. iiste.orgresearchgate.net In the case of NBS bromination, solvents such as chloroform or carbon tetrachloride are commonly used. prepchem.com The optimization of solvent polarity is a key parameter to adjust to minimize side reactions.

Catalyst Systems for Enhanced Synthetic Efficiency

The selection of an appropriate catalyst is vital for enhancing the efficiency of coumarin synthesis. In the Pechmann condensation, a wide array of catalysts have been investigated, including strong acids like sulfuric acid, as well as solid acid catalysts and ionic liquids. nih.govrsc.org The use of reusable solid acid catalysts is gaining traction due to their environmental benefits. nih.gov For instance, zirconia-based heterogeneous catalysts and tungstate (B81510) sulfuric acid have been reported to be effective. nih.gov The catalytic activity can be influenced by the catalyst loading and the reaction temperature. nih.gov For direct bromination with NBS, radical initiators such as benzoyl peroxide or AIBN are often used to facilitate the reaction. wikipedia.org Research into novel catalyst systems continues to be an active area, aiming for milder reaction conditions, shorter reaction times, and improved yields. researchgate.netderpharmachemica.com

Research Findings on Synthetic Methodologies

| Method | Starting Materials | Reagents/Catalyst | Key Findings | Reference |

| Direct Bromination | 7-methylcoumarin | N-bromosuccinimide (NBS), Chloroform | Yielded 7-(bromomethyl)coumarin with a 48% yield after reflux and crystallization. | prepchem.com |

| Pechmann Condensation | Phenol, β-ketoester | Acid catalyst (e.g., H₂SO₄) | A fundamental method for coumarin synthesis, with the mechanism involving transesterification and cyclization. | wikipedia.orgnumberanalytics.com |

| Direct Halogenation | 7-methylcoumarin | N-bromosuccinimide (NBS) | NBS is a convenient source of bromine radicals for allylic/benzylic bromination. | masterorganicchemistry.comwikipedia.org |

| Pechmann Condensation | Substituted phenols, β-ketoesters | Various solid acid catalysts (e.g., zirconia-based) | Solvent-free conditions and reusable catalysts can improve efficiency and environmental friendliness. | nih.gov |

| Direct Halogenation | 7-(diethylamino)coumarin | N-bromosuccinimide (NBS), radical initiator | Used for targeted synthesis of 4-(bromomethyl) derivatives. |

Green Chemistry and Sustainable Synthetic Approaches for Bromomethyl-2H-chromen-2-one Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including coumarin derivatives, to mitigate environmental impact by reducing waste and avoiding hazardous substances. researchgate.netnews-medical.net These approaches focus on the use of alternative energy sources like microwave and ultrasound, employing environmentally benign catalysts, and minimizing or eliminating the use of toxic solvents. researchgate.netnews-medical.neteurekaselect.com Such methodologies not only align with sustainability goals but often provide significant advantages over conventional methods, including enhanced reaction rates, higher yields, improved purity, and simplified work-up procedures. news-medical.netkjscollege.com

Key green synthetic strategies applicable to coumarin derivatives, including bromomethyl-substituted analogues, involve well-known reactions such as the Pechmann, Knoevenagel, Perkin, and Wittig reactions, adapted to more sustainable conditions. researchgate.netnews-medical.net Innovations include microwave-assisted synthesis, ultrasound-assisted reactions, biocatalysis, and the use of novel solvent systems or solvent-free conditions. researchgate.netiajesm.innih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction times for the creation of coumarin scaffolds. eurekaselect.com This technique offers rapid and uniform heating, often leading to higher yields and cleaner reactions compared to conventional heating methods. eurekaselect.comnih.gov

Several classical condensation reactions for coumarin synthesis have been successfully adapted to microwave-assisted, solvent-free conditions:

Pechmann Condensation: This method, involving the reaction of a phenol with a β-ketoester, can be efficiently performed under microwave irradiation. mdpi.commdpi.com For instance, the synthesis of 4-methylcoumarin (B1582148) derivatives from various phenols and ethyl acetoacetate (B1235776) has been achieved in high yields using catalysts like FeF3 or Amberlyst-15 in the absence of a solvent. mdpi.commdpi.com This approach is directly applicable to the synthesis of bromomethyl coumarins.

Knoevenagel Condensation: The condensation of salicylaldehydes with active methylene (B1212753) compounds is another key route to coumarins. kjscollege.com Microwave-assisted, solvent-free Knoevenagel condensation, often using a basic catalyst like piperidine, provides a rapid and efficient synthesis of various coumarin derivatives. kjscollege.com

Vilsmeier-Haack Reaction: This reaction can also be conducted under microwave heating to produce coumarin structures. eurekaselect.com

The coupling of microwave heating with solid-phase, environmentally benign catalysts under solvent-free conditions represents a particularly green and efficient methodology. ijaresm.com This approach not only enhances reaction rates but also simplifies product isolation and catalyst recycling. ijaresm.comnih.gov

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Pechmann Condensation

This table presents a comparative analysis of reaction conditions and outcomes for the synthesis of 4-methylcoumarin, demonstrating the efficiencies gained through microwave technology.

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Catalyst | Amberlyst-15 | Amberlyst-15 | mdpi.com |

| Temperature | 130 °C | 130 °C | mdpi.com |

| Reaction Time | 20 min | 20 min | mdpi.com |

| Conversion/Yield | <18% Conversion | 43% Yield (Phenol) / 97% Yield (Resorcinol) | mdpi.com |

| Solvent | Solvent-Free | Solvent-Free | mdpi.com |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesizing coumarin derivatives. nih.govnih.gov Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of reaction rates.

Benefits of ultrasound-assisted synthesis include:

Reduced reaction times. nih.gov

Increased product yields. nih.gov

Milder reaction conditions.

Lower energy consumption compared to conventional heating.

This technique has been successfully applied to various reactions in organic synthesis, including esterification and transesterification, demonstrating its potential for producing coumarin-based compounds efficiently. nih.govnih.gov The use of ultrasound can be particularly effective for reactions involving heterogeneous catalysts or for overcoming solubility issues. nih.govnih.gov

Biocatalysis and Novel Catalytic Systems

The use of biocatalysts, such as enzymes, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. iajesm.in Lipases, for example, have been employed in the esterification reactions necessary to build complex molecules, a principle that can be extended to coumarin derivatives. nih.gov Biocatalytic approaches minimize waste and avoid the use of toxic reagents and heavy metals, presenting a sustainable pathway for pharmaceutical production. iajesm.in

In addition to biocatalysts, research has focused on developing novel and recyclable catalytic systems:

Heterogeneous Solid Acids: Catalysts like zeolites (e.g., H-BEA) and sulfonic acid-functionalized materials have proven effective in Pechmann condensations, replacing corrosive and difficult-to-handle liquid acids like sulfuric acid. mdpi.comresearchgate.net These solid catalysts are easily separated from the reaction mixture and can often be reused, minimizing acidic waste streams. researchgate.net

Magnetic Nanocatalysts: Nanocatalysts with a magnetic core (e.g., Fe₃O₄) offer a highly efficient method for catalyst recovery. nih.gov These catalysts can be used in various coumarin syntheses and are easily removed from the reaction vessel using an external magnet, simplifying purification and allowing for catalyst recycling. nih.gov

Deep Eutectic Solvents (DES): These solvents, which are mixtures of hydrogen bond donors and acceptors, are gaining attention as green reaction media. frontiersin.org In some cases, a DES can act as both the solvent and the catalyst, as demonstrated in Pechmann condensations using a mixture of choline (B1196258) chloride and L-(+)-tartaric acid. frontiersin.org

Interactive Table: Green Catalysts in Coumarin Synthesis

This table summarizes various green catalytic systems used in the synthesis of coumarin derivatives, highlighting the reaction, catalyst, and key advantages.

| Reaction | Catalyst | Solvent/Conditions | Key Advantage | Reference(s) |

| Pechmann Condensation | FeF₃ | Solvent-Free, Microwave | High yields, short reaction times, environmentally friendly catalyst. | mdpi.com |

| Pechmann Condensation | Amberlyst-15 | Solvent-Free, Microwave | High yields, reusable catalyst, solvent-free. | mdpi.com |

| Knoevenagel Condensation | Phosphotungstic Acid (H₃PW₁₂O₄₀) | Microwave | Cheap, non-hazardous, efficient, high yields. | ijaresm.com |

| Pechmann Condensation | Zeolite H-BEA | N/A | Eliminates acidic waste, reusable heterogeneous catalyst. | researchgate.net |

| Various Syntheses | Magnetic Nanocatalysts (Fe₃O₄ core) | Solvent-Free, Microwave/Ultrasound | Easy catalyst recovery and reuse, conforms to greener principles. | nih.gov |

| Pechmann Condensation | Choline chloride/L-(+)-tartaric acid | Deep Eutectic Solvent (DES) | Acts as both solvent and catalyst, biodegradable. | frontiersin.org |

Chemical Reactivity and Derivatization of 7 Bromomethyl 2h Chromen 2 One

Nucleophilic Substitution Reactions of the Bromomethyl Group

The most prominent feature of 7-(bromomethyl)-2H-chromen-2-one is the highly reactive bromomethyl group at the 7-position. The bromine atom is an excellent leaving group, and its position benzylic to the aromatic ring and conjugated with the lactone system facilitates nucleophilic substitution reactions. This allows for the straightforward introduction of a variety of functional groups.

The electrophilic carbon of the bromomethyl group readily reacts with a wide array of nucleophiles. This SN2 reaction is a cornerstone of its utility.

Amines: Primary and secondary amines, both aliphatic and aromatic, can displace the bromide to form the corresponding aminomethyl derivatives. These reactions are fundamental in linking the coumarin (B35378) core to other molecules, such as biomolecules or other heterocyclic systems. For instance, the reaction with primary amines yields secondary amines, which can be crucial intermediates for further functionalization.

Thiols: Thiol-containing compounds react efficiently to form thioether linkages. This reaction is often used to attach the coumarin fluorophore to cysteine residues in peptides and proteins or to create sulfur-containing heterocyclic structures.

Alkoxides and Phenoxides: Oxygen nucleophiles, such as alkoxides (RO⁻) and phenoxides (ArO⁻), react to form ether derivatives. A related reaction with carboxylates is widely employed to create ester linkages, famously used in derivatizing fatty acids with related bromomethylcoumarins like 4-(Bromomethyl)-7-methoxycoumarin for fluorescent detection in HPLC analysis. chemsrc.com

The table below summarizes representative nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product Type |

| Amine | Diethylamine | 7-((Diethylamino)methyl)-2H-chromen-2-one |

| Thiol | Ethanethiol | 7-((Ethylthio)methyl)-2H-chromen-2-one |

| Alkoxide | Sodium Ethoxide | 7-(Ethoxymethyl)-2H-chromen-2-one |

| Carboxylate | Sodium Acetate | (2-oxo-2H-chromen-7-yl)methyl acetate |

The displacement of the bromide by an azide (B81097) ion (N₃⁻), typically from sodium azide, is a highly efficient and important transformation. beilstein-journals.org This reaction produces 7-(azidomethyl)-2H-chromen-2-one. The resulting azidomethyl group is a versatile functional handle for bioorthogonal chemistry. It can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry") to link the coumarin to alkyne-modified biomolecules or synthetic structures. researchgate.net It can also be reduced to an aminomethyl group. The synthesis of azidomethyl derivatives from their bromomethyl precursors is a common strategy in the preparation of chemical probes. beilstein-journals.org

Cross-Coupling Methodologies Involving the Bromine Moiety

While nucleophilic substitution is the primary reaction of the C(sp³)-Br bond in the bromomethyl group, palladium-catalyzed cross-coupling reactions are more characteristic of C(sp²)-Br bonds (aryl bromides). However, the broader field of palladium catalysis offers pathways for functionalization.

The classical Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium complex. libretexts.org This reaction is most efficient for aryl, vinyl, or other C(sp²)-halides. While direct Suzuki coupling of the C(sp³)-Br in this compound is not the standard application, related palladium-catalyzed C-C bond formations are possible. More commonly, a bromine atom would be installed directly on the aromatic ring of the chromenone (e.g., at the 6- or 8-position) to serve as the handle for Suzuki-Miyaura reactions. nih.govnih.gov This allows for the synthesis of biaryl structures or the introduction of various aryl or vinyl substituents onto the coumarin core. organic-chemistry.orgnih.govnih.gov

Palladium catalysis is a powerful tool for C-H functionalization and the formation of various bonds. rsc.org While the bromomethyl group is not the typical substrate for reactions like Heck or Sonogashira coupling, palladium catalysts can be used to modify the chromenone scaffold in other ways. For instance, palladium-catalyzed reactions have been developed for the functionalization of C-H bonds on the chromenone ring itself, often directed by a substituent on the molecule. mdpi.com Tandem or cascade reactions initiated by palladium catalysis can lead to the formation of complex heterocyclic systems fused to the original coumarin structure. researchgate.net Research on 2-trifluoromethyl chromenones demonstrates that positions 7 and 8 are amenable to palladium-catalyzed functionalization, highlighting the synthetic potential of this scaffold. nih.govnih.gov

Transformations of the Chromenone Ring System

The 2H-chromen-2-one (coumarin) ring is a stable aromatic lactone, but it can undergo several chemical transformations.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the coumarin ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the fused lactone ring and the substituent at position 7 influence the regioselectivity of these reactions, typically directing incoming electrophiles to the 6- and 8-positions.

Reactions of the Pyranone Ring: The α,β-unsaturated lactone (the pyranone part) is susceptible to certain reactions. For example, the double bond can undergo addition reactions under specific conditions. Strong basic or acidic conditions can lead to the hydrolysis and opening of the lactone ring to form a cinnamic acid derivative, a reaction that is sometimes reversible.

Synthesis of Derivatives: The core chromenone structure serves as a scaffold for building more complex molecules. For example, the Pechmann condensation is a classic method for synthesizing the coumarin ring system itself, starting from a phenol (B47542) and a β-ketoester. researchgate.net Modifications to this process allow for the synthesis of a wide variety of substituted coumarins. researchgate.netnih.gov The antioxidant properties of some 2H-chromen-2-one derivatives have been studied, indicating the ring system's ability to participate in redox processes. researchgate.net

Oxidation Reactions of Adjacent Functional Groups

The oxidation of functional groups adjacent to the chromenone core can be influenced by the electronic nature of the coumarin system. While direct oxidation of the bromomethyl group is not a commonly reported transformation, the oxidation of other substituents on the chromenone ring is a viable strategy for functional group interconversion. For instance, electrochemical oxidation methods have been developed for the conversion of primary alcohols and aldehydes to carboxylic acids in molecules bearing heterocyclic systems. osti.gov These methods often employ mediators like TEMPO or ACT, which can operate at lower potentials, enhancing functional group tolerance. osti.gov The efficiency of such oxidations can be dependent on the substrate's electronic properties; for example, aldehydes with electron-withdrawing groups tend to undergo more efficient oxidation to the corresponding carboxylic acids. osti.gov

Reduction Reactions of Carbonyl and Bromomethyl Groups

The carbonyl group of the lactone and the bromomethyl group in this compound derivatives can undergo reduction through electrochemical methods. psu.edu Studies on related compounds, such as 4-(bromomethyl)-7-methyl-2H-chromen-2-one and 4-(bromomethyl)-7-methoxy-2H-chromen-2-one, at carbon cathodes have shown that the carbon-bromine bond is reduced first. psu.edu This one-electron reduction leads to the formation of a radical intermediate. psu.edu This radical can then either abstract a hydrogen atom from the solvent to form the corresponding methyl-substituted chromenone or couple with another radical to form a dimer. psu.edu For example, the controlled-potential reduction of 4-(bromomethyl)-7-methoxy-2H-chromen-2-one yielded 7-methoxy-4-methyl-2H-chromen-2-one and the dimer, 4,4’-(ethane-1,2-diyl)bis(7-methoxy-2H-chromen-2-one). psu.edu

Cycloaddition Reactions and Heterocycle Annulation

Formation of Cyclopropane-Fused Chromenones

Cyclopropane-fused heterocycles are of significant interest due to their presence in natural products and pharmacologically active compounds. bristol.ac.uk Methods for the synthesis of cyclopropanes linked to the 2H-chromen-2-one scaffold have been developed. One such method involves a one-pot, three-component reaction of a 4-bromomethyl-2H-chromen-2-one, an aromatic aldehyde, and an activated nitrile in an aqueous medium. researchgate.net This reaction proceeds diastereoselectively at room temperature to afford high yields of the substituted cyclopropane. researchgate.net The use of a bromoethylsulfonium salt has also been reported as an efficient method for the formation of cyclopropane-fused heterocycles through a tandem process involving conjugate addition and intramolecular cyclization. bristol.ac.uk Furthermore, palladium-catalyzed aza-Heck-based C(sp3)−H functionalization cascades provide a route to cyclopropane-fused N-heterocycles. liverpool.ac.uk

Synthesis of Thiophene, Thiazole, Pyrazole, Pyran, and Pyridine Derivatives Incorporating Chromenone

The versatility of this compound and its derivatives as precursors for a variety of heterocyclic systems is well-documented.

Thiophene Derivatives: Thiophene-containing compounds can be synthesized through various strategies, including the Gewald reaction. nih.gov The cycloaddition of thiocarbonyl ylides with acetylenic dipolarophiles is another method to produce substituted thiophenes. clockss.org Anthra[2,3-b]thiophene derivatives, which are of interest for organic electronic devices, can be prepared in a multi-step synthesis starting from readily available materials. researchgate.net

Thiazole Derivatives: Thiazole rings can be constructed using the Hantzsch synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound. researchgate.netyoutube.com For instance, 3-(2-bromoacetyl)-2H-chromen-2-ones can be reacted with thiourea (B124793) to form 3-(2-aminothiazol-4-yl)-2H-chromen-2-one derivatives. researchgate.net These can be further functionalized to create a library of compounds. researchgate.net

Pyrazole Derivatives: Pyrazoles are commonly synthesized via the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.comnih.gov Chromone-based pyrazoles can be synthesized by reacting chromone (B188151) derivatives with hydrazines. nih.govkthmcollege.ac.in For example, 3-acetyl coumarin can be converted to its hydrazone, which then undergoes Vilsmeier-Haack formylation to yield a 4-formyl coumarin-pyrazole. kthmcollege.ac.in

Pyran Derivatives: The synthesis of pyran derivatives often involves multicomponent reactions. nih.govsemanticscholar.org For example, a Knoevenagel condensation mechanism can be employed in a one-pot reaction between a substituted benzaldehyde, an active methylene (B1212753) compound, and a 1,3-dicarbonyl compound like ethyl acetoacetate (B1235776) to form pyran and tetrahydro-chromene derivatives. semanticscholar.orgencyclopedia.pub

Pyridine Derivatives: Pyridine derivatives can be synthesized from various precursors. For example, 2,6-bis(bromomethyl)pyridine (B1268884) can be prepared from pyridine-2,6-dicarboxylic acid through a series of reactions including esterification, reduction, and bromination. rsc.org The reaction of phenylsulfonylacetonitrile with α,β-unsaturated nitriles in the presence of a base can also yield polysubstituted pyridines. mdpi.com

Electrochemical Reactivity and Mechanistic Investigations of Bromomethyl-2H-chromen-2-ones

Electrochemical studies provide valuable insights into the reduction and oxidation mechanisms of bromomethyl-2H-chromen-2-ones. Cyclic voltammetry of compounds like 4-(bromomethyl)-7-methyl-2H-chromen-2-one reveals irreversible peaks corresponding to the reductive cleavage of the carbon-bromine bond. psu.edu This is followed by the reduction of the products formed, namely the corresponding methyl-substituted chromenone and the dimer. psu.edu

The proposed mechanism for the direct electrochemical reduction involves a one-electron transfer to the bromomethyl-2H-chromen-2-one, forming a radical anion. psu.edu This intermediate rapidly cleaves the carbon-bromine bond to produce a radical. psu.edu This radical can then undergo one of two pathways: abstraction of a hydrogen atom from the solvent or coupling with another radical to form a dimer. The coulometric n value of approximately one for controlled-potential electrolyses supports this one-electron reduction mechanism. psu.edu

Spectroscopic Characterization and Structural Elucidation of 7 Bromomethyl 2h Chromen 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmationhebmu.edu.cnceon.rsnih.govlibretexts.org

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, providing detailed information about the hydrogen and carbon framework. For 7-(Bromomethyl)-2H-chromen-2-one, both ¹H and ¹³C NMR are used to confirm the identity and purity of the compound.

¹H-NMR Analysis of Chemical Shifts and Coupling Constantsceon.rslibretexts.org

The ¹H-NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons, while the coupling constant (J), measured in Hertz (Hz), reveals information about adjacent protons.

The protons of the coumarin (B35378) core exhibit characteristic patterns. The H-3 and H-4 protons on the α-pyrone ring typically appear as doublets due to their vicinal coupling. The aromatic protons (H-5, H-6, and H-8) show splitting patterns consistent with their positions on the benzene (B151609) ring. The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) at the C-7 position typically appear as a singlet in the range of 4.5-4.7 ppm.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~ 6.5 | d | J ≈ 9.5 |

| H-4 | ~ 7.7 | d | J ≈ 9.5 |

| H-5 | ~ 7.5 | d | J ≈ 8.5 |

| H-6 | ~ 7.3 | dd | J ≈ 8.5, 2.0 |

| H-8 | ~ 7.4 | d | J ≈ 2.0 |

| -CH₂Br | ~ 4.7 | s | - |

Note: Predicted values are based on spectral data from analogous coumarin derivatives and general principles of NMR spectroscopy. 'd' denotes a doublet, 'dd' a doublet of doublets, and 's' a singlet.

¹³C-NMR Spectroscopy for Carbon Framework Analysisceon.rslibretexts.org

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a signal for each unique carbon atom in the molecule. This technique is essential for confirming the carbon skeleton of the coumarin derivative. hebmu.edu.cn The chemical shifts in ¹³C-NMR are highly sensitive to the electronic nature of the carbon atoms.

Key signals include the carbonyl carbon (C-2) of the lactone ring, which is typically found significantly downfield (~160 ppm). The olefinic carbons (C-3 and C-4) and the aromatic carbons also show characteristic shifts. The carbon of the bromomethyl group (-CH₂Br) is expected to appear in the aliphatic region, typically around 30-33 ppm.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~ 160.5 |

| C-3 | ~ 118.0 |

| C-4 | ~ 143.0 |

| C-4a | ~ 118.5 |

| C-5 | ~ 128.0 |

| C-6 | ~ 125.0 |

| C-7 | ~ 140.0 |

| C-8 | ~ 117.0 |

| C-8a | ~ 155.0 |

| -CH₂Br | ~ 32.0 |

Note: Predicted values are based on spectral data from analogous coumarin derivatives and established ¹³C-NMR databases for coumarins. hebmu.edu.cn

Infrared (IR) Spectroscopy for Functional Group Identificationhebmu.edu.cnceon.rsnih.govlibretexts.org

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The most prominent peak is the stretching vibration of the carbonyl group (C=O) in the α,β-unsaturated lactone ring, which typically appears in the region of 1700-1740 cm⁻¹. libretexts.org Other significant absorptions include the C=C stretching vibrations of the aromatic and pyrone rings around 1600 cm⁻¹, and the C-O-C stretching of the ester group. Aromatic C-H stretching is observed above 3000 cm⁻¹, while the C-Br stretching vibration is found in the fingerprint region at lower wavenumbers. lumenlearning.com

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium-Weak |

| C=O Stretch (Lactone) | α,β-Unsaturated Ester | 1740-1715 | Strong |

| C=C Stretch (In-ring) | Aromatic/Olefinic | 1620-1580 | Medium |

| C-O Stretch | Ester | 1250-1100 | Strong |

| C-H Bend (Out-of-plane) | Ar-H | 900-675 | Strong |

| C-Br Stretch | Alkyl Halide | 700-500 | Medium-Strong |

Note: Predicted values are based on general IR correlation tables and data from similar coumarin structures. lumenlearning.comresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysisceon.rsnih.govlibretexts.org

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass can be determined, allowing for the confirmation of the molecular formula. The presence of a bromine atom in this compound results in a characteristic isotopic pattern for the molecular ion peak [M]⁺, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. whitman.edu

The fragmentation pattern observed in the mass spectrum provides further structural evidence. For coumarins, a common fragmentation pathway is the loss of a carbon monoxide (CO) molecule (28 Da) from the pyrone ring, leading to the formation of a stable benzofuran (B130515) radical ion. benthamopen.combenthamopenarchives.com For this compound, another significant fragmentation would be the loss of the bromine radical (·Br), resulting in a stable benzylic-type cation.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion/Fragment | Description |

| 239/241 | [C₁₀H₇BrO₂]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |

| 211/213 | [C₁₀H₇BrO]⁺ | Loss of CO |

| 160 | [C₁₀H₇O₂]⁺ | Loss of ·Br |

| 132 | [C₉H₇O]⁺ | Loss of ·Br and CO |

| 89 | [C₇H₅]⁺ | Further fragmentation |

Note: m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br/⁸¹Br).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis and fluorescence spectroscopy are used to study the electronic properties of molecules. Coumarins are well-known for their photophysical properties, often exhibiting strong UV absorption and fluorescence, which makes them useful as fluorescent labels and probes. uminho.pt

Absorption and Emission Properties of the 2H-chromen-2-one Core

The 2H-chromen-2-one core is the chromophore responsible for the characteristic UV-Vis absorption of these compounds. The absorption spectra of coumarin derivatives typically show strong bands in the UV region, corresponding to π-π* electronic transitions. mdpi.com For this compound, the main absorption band is expected in the range of 310-350 nm. The exact position of the absorption maximum (λmax) can be influenced by the solvent polarity.

Many coumarin derivatives are highly fluorescent, emitting light in the blue-green region of the visible spectrum after being excited by UV light. The fluorescence properties, including the emission maximum and quantum yield, are sensitive to the substitution pattern on the coumarin ring and the surrounding environment. researchgate.net The bromomethyl group at the 7-position is expected to influence these properties compared to the unsubstituted coumarin.

Influence of Bromomethyl Substitution on Photophysical Characteristics

The introduction of a bromomethyl group at the 7-position of the 2H-chromen-2-one (coumarin) scaffold significantly modulates its photophysical properties. This influence is primarily governed by the heavy-atom effect of bromine, which alters the de-excitation pathways available to the molecule upon photoexcitation.

Studies on various brominated organic molecules confirm that the heavy-atom effect increases the efficiency of populating the triplet state. researchgate.netresearchgate.net For coumarin derivatives, this means that the energy absorbed by the molecule, which would otherwise be released as fluorescence, is instead channeled into the triplet manifold. This can lead to enhanced phosphorescence at low temperatures or an increased propensity for photochemical reactions from the triplet state. researchgate.net For instance, research on 3-cinnamoylcoumarin derivatives showed that bromine substitution on the coumarin ring impacts absorption and emission spectra, while bromine on an attached phenyl ring enhances the generation of singlet oxygen, a process originating from the triplet state. rsc.org

The photophysical characteristics of bromomethyl-substituted coumarins are contrasted with their methyl-substituted analogues. The compound 7-methyl-2H-chromen-2-one serves as a pertinent reference. Its spectroscopic data provides a baseline for understanding the electronic environment of the coumarin core before the introduction of bromine. rsc.org The substitution of a hydrogen atom on the methyl group with a bromine atom to form this compound is expected to have a minimal effect on the position of the absorption and emission maxima, as the primary chromophore remains the coumarin ring system. However, a significant decrease in the fluorescence quantum yield and a shortening of the excited-state lifetime are anticipated due to the aforementioned heavy-atom effect.

The following tables present spectroscopic data for the reference compound 7-methyl-2H-chromen-2-one and a comparative overview of the photophysical properties of related coumarin derivatives to illustrate the influence of the bromomethyl group.

Spectroscopic Data for a Reference Coumarin

This table provides the nuclear magnetic resonance (NMR) data for 7-methyl-2H-chromen-2-one, which serves as a benchmark for the coumarin core. The introduction of bromine to the methyl group would primarily affect the chemical shift of the methylene protons (-CH₂Br) and the attached carbon.

Table 1: Spectroscopic Data for 7-methyl-2H-chromen-2-one Data obtained in CDCl₃ solvent. Source: rsc.org

| Nucleus | Chemical Shift (δ) in ppm | Signal Characteristics | Assignment |

|---|---|---|---|

| ¹H NMR | 7.67 | d, J = 9.5 Hz | H-4 |

| 7.36 | d, J = 7.8 Hz | H-5 | |

| 7.23 – 7.04 | m | H-6, H-8 | |

| 6.35 | d, J = 9.5 Hz | H-3 | |

| 2.45 | s | -CH₃ | |

| ¹³C NMR | 161.1 | C-2 (C=O) | |

| 154.2 | C-8a | ||

| 143.4 | C-4 | ||

| 143.1 | C-7 | ||

| 127.5 | C-5 | ||

| 125.6 | C-6 | ||

| 117.1 | C-4a | ||

| 116.5 | C-3 | ||

| 115.4 | C-8 |

Comparative Photophysical Data of Coumarin Derivatives

This table compares the photophysical properties of a non-brominated coumarin with a bromomethyl-substituted coumarin. Although the substitution patterns are not identical, the data illustrates the general effect of the bromomethyl group on the fluorescence of the coumarin scaffold. The presence of the bromine atom often leads to fluorescence quenching, while the core structure dictates the general wavelength of operation.

Table 2: Photophysical Properties of Selected Coumarin Derivatives

| Compound | Substitution | λₑₓ (nm) | λₑₘ (nm) | Quantum Yield (Φ) | Solvent | Source |

|---|---|---|---|---|---|---|

| Coumarin 7 | 7-(diethylamino)-3-(2-Benzimidazolyl) | 436 | - | 0.82 | Ethanol (B145695) | photochemcad.com |

Computational and Theoretical Investigations of 7 Bromomethyl 2h Chromen 2 One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining the relationship between a molecule's structure and its chemical reactivity. For 7-(Bromomethyl)-2H-chromen-2-one, DFT calculations can elucidate its electronic properties, providing a foundation for understanding its interaction with biological targets.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. bhu.ac.in

For this compound, a theoretical FMO analysis would reveal the distribution of these key orbitals. The HOMO is expected to be located primarily over the electron-rich coumarin (B35378) ring system, while the LUMO would likely be distributed across the conjugated system, including the electron-withdrawing carbonyl group and the bromomethyl moiety. A smaller HOMO-LUMO gap suggests higher reactivity, indicating that the molecule can be more easily excited and participate in chemical reactions. This analysis is vital for predicting how the molecule might interact with biological nucleophiles and electrophiles. pku.edu.cn

Table 1: Theoretical Frontier Molecular Orbital Properties

This table illustrates typical data obtained from a DFT calculation for a coumarin-like molecule. The values are hypothetical for this compound and serve as an example of what a DFT study would yield.

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule in three dimensions. libretexts.org It is used to predict how molecules will interact with each other, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). deeporigin.com MEP maps are color-coded, typically with red indicating regions of negative electrostatic potential (high electron density) and blue indicating regions of positive electrostatic potential (electron deficiency). libretexts.orgdeeporigin.com

An MEP map of this compound would be expected to show a significant negative potential (red) around the carbonyl oxygen of the pyrone ring, indicating a site prone to electrophilic attack. Conversely, positive potential (blue) would be anticipated around the hydrogen atoms and, notably, the bromomethyl group, suggesting these are sites for nucleophilic attack. The analysis of Mulliken atomic charges, another output of DFT calculations, would quantify the partial charge on each atom, confirming the electrophilic nature of the carbon atom in the C-Br bond and the nucleophilic character of the carbonyl oxygen. bhu.ac.in This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for ligand-receptor binding. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). frontiersin.org This method is essential in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target recognition. researchgate.netnih.gov

Binding affinity represents the strength of the interaction between a ligand and its receptor. Docking algorithms estimate this affinity by using scoring functions, which calculate a value that approximates the free energy of binding. arxiv.org A lower (more negative) binding energy score typically indicates a more stable and favorable ligand-receptor complex. researchgate.net

In hypothetical docking studies of this compound against a specific protein target, the software would predict its binding affinity. This prediction is based on evaluating intermolecular interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions between the ligand and the amino acid residues in the protein's active site. For instance, the coumarin scaffold could form π-π stacking interactions with aromatic residues like phenylalanine or tyrosine, while the carbonyl oxygen could act as a hydrogen bond acceptor. The bromomethyl group could participate in halogen bonding or hydrophobic interactions, potentially enhancing binding affinity. mdpi.com

Table 2: Example of Molecular Docking Results for Coumarin Analogues Against a Hypothetical Receptor

This table presents hypothetical binding affinity scores for this compound and related analogues to illustrate how scoring functions are used to rank potential inhibitors.

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -8.5 | Tyr23, Phe88, Arg120 |

| 7-(Hydroxymethyl)-2H-chromen-2-one | -7.2 | Tyr23, Arg120 |

| 2H-Chromen-2-one (Coumarin) | -6.1 | Tyr23 |

Beyond predicting binding affinity, molecular docking also provides a detailed conformational analysis of the ligand within the receptor's active site. frontiersin.org This involves determining the most stable three-dimensional arrangement (pose) of the ligand. The analysis reveals the specific orientation and the key intermolecular interactions that stabilize the complex.

For this compound, docking simulations would identify the most probable binding pose. This would detail, for example, whether the bromomethyl group is oriented towards a hydrophobic pocket or positioned to interact with a specific residue. Understanding the preferred conformation is crucial, as the biological activity of a ligand is intrinsically linked to its ability to adopt a specific orientation that allows for optimal interaction with its target. frontiersin.org Molecular dynamics simulations can further refine these poses, providing insight into the stability of the ligand-protein complex over time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com The primary goal of QSAR is to predict the activity of new, unsynthesized compounds based on their structural features, thereby guiding the design of more potent analogues. biointerfaceresearch.com

A QSAR study on analogues of this compound would involve several steps. First, a dataset of related coumarin derivatives with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled. Next, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), and topological features (e.g., connectivity indices).

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a QSAR model is then developed that correlates a selection of these descriptors with the observed biological activity. biointerfaceresearch.com A statistically robust model can then be used to predict the activity of new analogues of this compound, helping to prioritize which compounds to synthesize and test. For example, a QSAR model might reveal that higher lipophilicity and the presence of a halogen bond donor at position 7 are critical for enhanced activity, providing a clear direction for further chemical modifications.

Prediction of Biological Activity Based on Molecular Descriptors

The biological activity of a compound is intrinsically linked to its physicochemical properties, which can be quantified by molecular descriptors. These descriptors, derived from the molecular structure, are used in Quantitative Structure-Activity Relationship (QSAR) models to predict the bioactivity of new or untested compounds.

Key molecular descriptors for coumarins include:

Topological Polar Surface Area (TPSA): This descriptor calculates the surface area of polar atoms in a molecule, which is a good predictor of drug transport properties such as intestinal absorption and blood-brain barrier penetration. Research on coumarin analogs has identified a correlation between TPSA and inhibitory effects on germination. researchgate.net

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, LogP, is a measure of a molecule's lipophilicity. This property influences how a compound distributes between aqueous and lipid phases in the body, affecting its absorption, distribution, metabolism, and excretion (ADME).

Molecular Weight (MW): A fundamental descriptor that influences a compound's diffusion and transport characteristics. Coumarins are noted for their relatively low molecular weight, which is an attractive feature for lead compounds in drug development. mdpi.com

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors in a molecule affects its solubility and its ability to bind to biological targets.

The table below presents calculated molecular descriptors for a structurally similar compound, 4-(bromomethyl)-7-hydroxy-2H-chromen-2-one, which can provide an approximation for the properties of this compound.

| Descriptor | Value |

|---|---|

| Molecular Formula | C10H7BrO3 |

| Molecular Weight | 255.06 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 253.95786 |

| Polar Surface Area (PSA) | 50.44 Ų |

| Heavy Atom Count | 14 |

These descriptors suggest that coumarins like this compound possess drug-like properties, making them promising scaffolds for medicinal chemistry. mdpi.com

Correlation between Structural Modifications and Biological Potency

The biological potency of coumarin derivatives is highly dependent on the nature and position of substituents on the benzopyrone ring. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic efficacy of this class of compounds.

Importance of the Coumarin Core: The fundamental coumarin skeleton, consisting of a benzene (B151609) ring fused to a lactone ring, is essential for its biological activities. Studies have shown that both the benzene ring and the ester bond in the lactone are critical for certain inhibitory functions. researchgate.net The unique structure allows for various interactions with biological targets, including hydrophobic interactions, π-π stacking, and hydrogen bonding. frontiersin.org

Influence of Substituents: The type and position of functional groups on the coumarin scaffold dramatically influence biological activity. researchgate.net

Position 3 and 4: These positions on the pyranone ring are common sites for modification to enhance biological properties. frontiersin.org For instance, 3-(bromoacetyl)coumarin (B1271225) derivatives are known to be important precursors for bioactive molecules due to their reactivity with various nucleophiles. rsc.orgnih.gov

Position 7: The 7-position is frequently substituted to modulate activity. Hydroxyl groups at this position, as seen in 7-hydroxycoumarins, are common in biologically active derivatives and serve as a handle for further functionalization. researchgate.net The introduction of a bromomethyl group at this position, as in the title compound, introduces a reactive electrophilic site, potentially enabling covalent interactions with biological targets. Alkylating agents like 7-azido-4-(bromomethyl)coumarin have been developed for the selective derivatization of biomolecules. researchgate.net

Other Positions (C5, C6): Substitutions at the C-5 and C-6 positions of the coumarin ring have also been shown to be essential for potent activities in certain contexts, such as the inhibition of tumor necrosis factor-alpha (TNF-α). researchgate.net

The following table summarizes the general effects of structural modifications on the biological potency of coumarins.

| Structural Feature/Modification | Effect on Biological Potency | Reference |

|---|---|---|

| Benzene Ring & Ester Bond | Crucial for core activity (e.g., germination inhibition). | researchgate.net |

| Substitution at C3/C4 | Modulates reactivity and can introduce new pharmacophores. | frontiersin.org |

| Bromoacetyl group at C3 | Acts as a precursor for various bioactive heterocyclic scaffolds. | rsc.orgnih.gov |

| Substitution at C5/C6/C7 | Considered essential for potent activities like TNF-α inhibition. | researchgate.net |

| Choline-like side-chains (para-substituted) | Showed potent and selective inhibitory activity against acetylcholinesterase (AChE). | nih.gov |

| Choline-like side-chains (ortho-substituted) | Showed potent and selective inhibitory activity against butyrylcholinesterase (BChE). | nih.gov |

Advanced Quantum Chemical Calculations and Spectroscopic Simulations

Quantum chemical calculations have become indispensable tools for elucidating the molecular properties of complex organic molecules like this compound. nih.gov These methods allow for the precise calculation of molecular geometries, electronic structures, and spectroscopic properties, providing insights that complement experimental data. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a widely used computational method for studying coumarin systems. semanticscholar.org DFT calculations can accurately predict:

Molecular Geometry: Optimization of the ground state geometry provides precise bond lengths and angles. For a related compound, 2-oxo-2H-chromen-7-yl propionate, theoretical data from DFT calculations were found to be in good agreement with the structure determined by X-ray crystallography. researchgate.net

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help to understand the molecule's reactivity and electronic transitions. These orbitals are key to predicting absorption and fluorescence properties. researchgate.netsemanticscholar.org

Spectroscopic Data: Quantum chemical methods can simulate various types of spectra, aiding in the interpretation of experimental results.

NMR Spectra: Calculation of nuclear shielding constants can predict 1H and 13C NMR chemical shifts, which show good agreement with experimental values. nih.govsemanticscholar.org

Vibrational Spectra (IR): Theoretical calculations can predict vibrational frequencies, which correspond to peaks in an IR spectrum. nih.gov

UV-Visible and Fluorescence Spectra: Time-dependent DFT (TD-DFT) is used to calculate excited state properties, predicting absorption (λmax) and emission wavelengths. researchgate.net These simulations have shown a strong correlation with experimental photophysical measurements for coumarin derivatives. researchgate.net

The table below shows a comparison of experimental and calculated data for a coumarin derivative, illustrating the accuracy of these computational methods.

| Parameter | Method | Experimental (X-ray) | Calculated |

|---|---|---|---|

| C—O—C—C Torsion Angle (°) | DFT/RB3LYP | 121.49 | 132.32 |

| RMP2 | 114.65 | ||

| RHF | 69.19 | ||

| Bond Length C4—C9 (Å) | DFT/RB3LYP | 1.391 | 1.409 |

| RMP2 | 1.409 | ||

| RHF | 1.395 |

These advanced computational investigations provide an atomistic-level understanding of the structure-property relationships of coumarins and are essential for the rational design of new molecules with tailored biological and photophysical characteristics. researchgate.net

Biological Activity Profiles of 7 Bromomethyl 2h Chromen 2 One Derivatives

General Overview of Coumarin-Derived Biological Activities

Coumarins, a significant class of naturally occurring benzopyrone compounds, have garnered substantial attention in the scientific community due to their extensive range of pharmacological activities. nih.govresearchgate.net These compounds, found in various plants, exhibit a broad spectrum of biological properties, including anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, and antihypertensive effects. nih.govresearchgate.net The versatile scaffold of coumarin (B35378) allows for diverse chemical modifications, leading to the synthesis of numerous derivatives with enhanced and specific biological actions. nih.govfrontiersin.org

In the realm of oncology, coumarins have demonstrated notable potential as anticancer agents. nih.govresearchgate.net Their antitumor mechanisms are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of tumor cell proliferation, modulation of oxidative stress, and the suppression of angiogenesis and metastasis. researchgate.netnih.gov Coumarin derivatives have been shown to target various signaling pathways and proteins crucial for cancer cell survival and progression, such as the PI3K/Akt/mTOR pathway. nih.govnih.gov Furthermore, some coumarins can inhibit carbonic anhydrase, an enzyme involved in tumor metabolism, and overcome multidrug resistance in cancer cells. nih.govfrontiersin.org The ability of coumarins to interact with multiple cellular targets makes them promising candidates for the development of novel cancer therapies. nih.govfrontiersin.org

In Vitro Biological Evaluations of 7-(Bromomethyl)-2H-chromen-2-one Analogues

The core structure of this compound has served as a versatile scaffold for the development of novel antitumor and anticancer agents. Researchers have synthesized and evaluated a variety of analogues, demonstrating their potential to combat cancer through various mechanisms. These derivatives have shown efficacy in inhibiting the growth of cancer cells and inducing cell death, highlighting their therapeutic promise. nih.govneliti.com The anticancer activity of these compounds is often attributed to their ability to interact with and modulate the function of key cellular components involved in cancer progression. ingentaconnect.comresearchgate.net

Analogues of this compound have been the subject of numerous studies to evaluate their cytotoxic effects against a range of human cancer cell lines. These investigations have revealed that the chemical structure of the coumarin derivative plays a crucial role in its cytotoxic potency and selectivity.

For instance, a series of 4-amino-2H-benzo[h]chromen-2-one (ABO) analogues were synthesized and tested for their cytotoxic activity. Among these, the 4′-methoxyphenyl derivative (18) and the 3′-methylphenyl derivative (24) displayed potent antitumor activity against a broad spectrum of cancer cell lines, with ED50 values ranging from 0.01 to 0.17 μM. nih.gov Another study on acetoxycoumarin derivatives found that 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate exhibited the highest cytotoxic activity against A549 human lung cancer and CRL 1548 rat liver cancer cell lines, with LD50 values of 48.1 μM and 45.1 μM, respectively. nih.gov

Furthermore, pyranochromene derivatives have also been investigated for their antiproliferative activity. Compounds bearing a moiety on the para position of their phenyl ring demonstrated potent cytotoxic effects on breast (MCF-7), colorectal (SW48 and HT-29), lung (A549), and brain (U-87 MG) cancer cell lines. biointerfaceresearch.com Similarly, a study on benzochromene derivatives showed significant cytotoxic activity against seven human cancer cell lines, with IC50 values in the micromolar range (4.6–21.5 μM). nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50/ED50/LD50) |

|---|---|---|

| 4′-methoxyphenyl-4-amino-2H-benzo[h]chromen-2-one | Various | 0.01 - 0.17 μM (ED50) |

| 3′-methylphenyl-4-amino-2H-benzo[h]chromen-2-one | Various | 0.01 - 0.17 μM (ED50) |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung), CRL 1548 (Liver) | 48.1 μM (LD50), 45.1 μM (LD50) |

| Pyranochromene derivatives (para-substituted) | MCF-7 (Breast), SW48, HT-29 (Colorectal), A549 (Lung), U-87 MG (Brain) | Potent cytotoxicity |

| Benzochromene derivatives | Seven human cancer cell lines | 4.6 - 21.5 μM (IC50) |

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Several derivatives of this compound have been shown to trigger apoptosis in cancer cells through various molecular pathways.

One of the primary mechanisms involves the generation of reactive oxygen species (ROS). An increase in ROS levels can lead to cellular damage and initiate the apoptotic cascade. nih.gov For instance, certain benzochromene derivatives were found to induce apoptosis in breast cancer cells by increasing ROS generation. nih.gov

Another critical pathway involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis. nih.gov Some coumarin derivatives can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, thereby shifting the balance towards cell death. nih.gov For example, newly synthesized fused chromenopyrimidines have been reported to exhibit dual inhibitory characteristics against Bcl-2 and Mcl-1, leading to apoptosis in breast cancer cells. nih.gov

The activation of caspases, a family of proteases that execute the apoptotic process, is another important mechanism. nih.gov The activation of initiator caspases, such as caspase-9, can trigger a cascade of downstream effector caspases, like caspase-3, leading to the dismantling of the cell. nih.gov

Furthermore, some coumarin analogues can induce apoptosis by causing DNA damage and modulating signaling pathways such as Akt, Erk1/2, and NF-κB. mdpi.com For example, the chalcone derivative 1C was found to induce apoptosis in ovarian cancer cells by generating ROS, causing DNA damage, and modulating the activity of proteins involved in cell survival and proliferation. mdpi.com

In addition to inducing apoptosis, several analogues of this compound have been found to inhibit cancer cell proliferation by causing cell cycle arrest at specific phases. This disruption of the normal cell cycle progression prevents cancer cells from dividing and growing.

For instance, certain acetoxycoumarin derivatives were observed to cause cell cycle arrest in lung and liver cancer cell lines. nih.gov Similarly, a curcumin-like compound was shown to inhibit the proliferation of adenocarcinoma cells by inducing cell cycle arrest at the G2/M transition. mdpi.com The stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, also demonstrated the ability to induce G2/M phase cell cycle arrest in human lung cancer cells. nih.gov

The molecular mechanisms underlying cell cycle arrest often involve the modulation of key regulatory proteins. For example, some compounds can affect the levels of cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. nih.gov Additionally, the tumor suppressor protein p53 and the CDK inhibitor p21 can be activated, leading to a halt in the cell cycle. nih.gov The modulation of other proteins involved in cell cycle control, such as PCNA and Rb, has also been observed. mdpi.com

The anticancer activity of this compound analogues can also be attributed to their ability to modulate the expression of genes that play critical roles in cancer development and progression, including oncogenes and tumor suppressor genes.

For example, some coumarin compounds have been shown to alter the expression levels of the BCL-2 gene, which is an anti-apoptotic oncogene. nih.gov By downregulating BCL-2, these compounds can promote apoptosis in cancer cells. Conversely, the expression of pro-apoptotic genes like Bax can be upregulated. nih.gov

Furthermore, the expression of the oncogene c-Myc, which is involved in cell proliferation and growth, can be downregulated by certain coumarin derivatives. nih.gov In contrast, the expression of tumor suppressor genes like p53 and p21 can be upregulated, leading to cell cycle arrest and apoptosis. nih.gov The modulation of these key genes highlights the potential of this compound analogues to target the fundamental molecular machinery of cancer cells.

Antimicrobial and Antibacterial Efficacy

Coumarin derivatives have demonstrated a wide range of antimicrobial activities. The introduction of an ester or carboxylic acid substituent on the coumarin ring is crucial for potent inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov Additionally, the presence of a phenolic hydroxyl group and/or a carboxylic acid is necessary for higher activity against Helicobacter pylori. nih.gov

Recent studies have highlighted the potential of various this compound derivatives as effective antimicrobial agents. For instance, newly synthesized coumarin derivatives have shown strong microbiological activity, with inhibition zones against bacteria ranging from 6 to 27 mm. researchgate.net

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is a key measure of the potency of an antimicrobial agent. Studies on various coumarin derivatives have established their MIC values against a range of bacterial strains. For example, certain coumarin-piperazine derivatives have shown MIC values of 0.4 and 0.8 mg/mL against S. aureus. mdpi.com

In a study involving coumarin-clubbed-β-lactam triazole derivatives, the antimicrobial potential was tested against Gram-positive methicillin-resistant Staphylococcus aureus (MRSA) and four Gram-negative bacteria: Pseudomonas aeruginosa, Klebsiella pneumonia, Escherichia coli, and Acinetobacter baumannii. nih.gov Another series of 3-amidocoumarins demonstrated high MIC values, ranging from 50 to over 200 µg/mL, against a panel of Gram-negative and Gram-positive bacteria. nih.gov

Specific derivatives have shown noteworthy activity. For instance, a derivative with N,N-diphenyl substitution inhibited the growth of methicillin-sensitive S. aureus with a low MIC of 3.125 μg/mL and also proved effective against four MRSA strains with an MIC of 1.56 μg/mL. nih.gov Furthermore, 5,7-dihydroxy-4-trifluoromethylcoumarin showed an MIC of 1.5 mM against Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus subsp. aureus. mdpi.com

| Compound/Derivative | Bacterial Strain(s) | MIC Value |

|---|---|---|

| Coumarin-piperazine derivatives | S. aureus | 0.4 and 0.8 mg/mL |

| 3-Amidocoumarins | Gram-negative and Gram-positive bacteria | 50 to >200 µg/mL |

| N,N-diphenyl substituted derivative | Methicillin-sensitive S. aureus | 3.125 µg/mL |

| N,N-diphenyl substituted derivative | Methicillin-resistant S. aureus (MRSA) | 1.56 µg/mL |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | B. cereus, M. luteus, L. monocytogenes, S. aureus | 1.5 mM |

Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of this compound have exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structural features of these compounds play a critical role in their antibacterial spectrum.

Gram-Positive Bacteria: Many coumarin analogues have demonstrated moderate to significant activity against Gram-positive strains such as S. aureus and Bacillus cereus. mdpi.comnih.gov For example, miconazole derivatives and their benzimidazole analogues displayed potent inhibitory activity against both of these Gram-positive strains, with MIC values ranging from 1 to 4 μg/mL. mdpi.comnih.gov A particular derivative with N,N-diphenyl substitution proved to be highly effective against all tested Gram-positive bacterial strains. nih.gov

Gram-Negative Bacteria: Coumarin derivatives have also been reported to have strong antibacterial activity against Gram-negative bacteria. mdpi.com One study found that a specific coumarin derivative was active against the Gram-negative strain P. aeruginosa. nih.gov Another synthesized series of coumarin derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with one compound in particular showing the most potent effects against all tested bacterial species. samipubco.com

Anti-inflammatory Properties

Coumarin derivatives are recognized for their anti-inflammatory properties, which are believed to be mediated through the inhibition of enzymes like lipoxygenase and cyclooxygenase, as well as prostaglandin synthesis. A series of novel 7-substituted coumarin derivatives were synthesized and evaluated for their anti-inflammatory activity by measuring their inhibition of LPS-induced IL-6 and TNF-α release in RAW 264.7 cells. Most of these compounds exhibited potent anti-inflammatory effects. nih.gov

One particular derivative, N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide, demonstrated the most significant activity. nih.gov Further investigation revealed that this compound could bind to the active site of NF-κB p65, and this was confirmed by surface plasmon resonance analysis. nih.gov Western blot analysis also showed that this derivative remarkably blocked the NF-κB signaling pathway in vitro, suggesting it could be a promising lead for further development. nih.gov

In another study, a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones were synthesized and assessed for their anti-inflammatory activity. nih.gov Several of these compounds showed a significant reduction in rat paw edema, with two compounds surpassing the activity of the reference drug, indomethacin, after 3 hours. nih.gov

Antioxidant Capacity Assessments

Coumarin derivatives are known to possess significant antioxidant properties. Their chemical structure enables them to effectively scavenge free radicals, which is important in preventing cellular damage caused by oxidative stress.

The antioxidant activity of two synthesized coumarin derivatives, N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, was evaluated using DPPH, hydrogen peroxide, and nitric oxide radical methods. mdpi.com Both compounds demonstrated good antioxidant activity in all assays. mdpi.com They were able to reduce the stable DPPH radical to the yellow-colored diphenylpicrylhydrazine, indicating their hydrogen-donating capabilities. mdpi.com

Furthermore, a study on various coumarin derivatives revealed significant antioxidant properties, with scavenging percentages ranging from 27% to 91% as determined by the DPPH radical scavenging assay. researchgate.netsamipubco.com These findings highlight the potential of coumarin derivatives as natural antioxidants that could help mitigate diseases associated with oxidative stress. samipubco.com

Antiviral and Anti-HIV Investigations

Coumarin and its derivatives have been investigated for their antiviral activity against a broad range of viruses, including influenza viruses, HIV, Enterovirus 71 (EV71), coxsackievirus A16 (CVA16), dengue virus, and chikungunya virus. nih.gov These compounds have the potential to inhibit various stages of the HIV replication cycle, including virus-host cell attachment, membrane fusion, integration, and assembly, in addition to inhibiting key viral enzymes like reverse transcriptase, protease, and integrase. nih.gov

One notable example is (+)-calanolide A, a natural coumarin product that is a potential anti-HIV agent. nih.gov Dicamphanoyl khellactone (DCK), another coumarin derivative, potently inhibits HIV-1 replication. unc.edu While it does not inhibit RNA-dependent DNA synthesis, studies on drug-resistant strains strongly suggest that HIV-1 reverse transcriptase is its target. unc.edu

A study on new coumarin and benzofuran (B130515) derivatives as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) found that most of the synthesized compounds were inactive against HIV-1 and HIV-2 in vitro, with one exception that showed inhibition of HIV-2. researchgate.net

Enzyme Inhibition Studies

Derivatives of this compound have been evaluated for their inhibitory effects on various enzymes. For instance, certain coumarins have shown potent acetylcholinesterase (AChE) inhibition, which is significant for the development of treatments for neurodegenerative diseases.

A study on 7-substituted coumarin derivatives with confirmed monoamine oxidase-B and cholinesterase inhibitory activities also demonstrated their potential as antimycobacterial agents. nih.govresearchgate.net Structure-activity relationship studies indicated that modifications at positions 4 and 7 of the coumarin scaffold could influence the selectivity towards either neuronal enzyme inhibition or antimycobacterial effects. nih.govresearchgate.net

Furthermore, geranyloxycoumarin derivatives have been shown to be effective inhibitors of tyrosinase, a key enzyme in melanin production. mdpi.com Several of these derivatives exhibited high activity, with one compound being twice as active as the positive control, arbutin. mdpi.com This suggests their potential application as functional cosmetic ingredients. mdpi.com

Other Enzymatic Targets (e.g., DNA Polymerase, RNA Modifiers)

Beyond their interaction with metabolic enzymes, derivatives of this compound have been shown to target other critical cellular enzymes.

DNA Polymerase: A study involving a library of 35 structurally related coumarin derivatives identified several compounds with inhibitory activity against Taq DNA polymerase. nih.gov Notably, 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one and 4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate exhibited the most potent anti-polymerase activity, with IC50 values of 20.7 ± 2.10 and 48.25 ± 1.20 μM, respectively. nih.gov This inhibition of DNA polymerase, a key enzyme in DNA replication, can lead to cell cycle arrest and cell death, highlighting a potential mechanism for the antiproliferative effects of these compounds. nih.gov

RNA Modifiers: Certain coumarin derivatives have been developed as tools for studying RNA. For example, 7-azido-4-(bromomethyl)coumarin (N3BC) was synthesized as a multifunctional reagent for the derivatization of naive RNA. researchgate.net This alkylating agent demonstrates selectivity for uridine residues. researchgate.net Furthermore, studies on substituted 4-bromomethyl-coumarins have revealed their utility in the selective alkylation of RNA nucleotides, with a particular emphasis on their tunable selectivity for 4-thiouridine, a modified nucleoside. researchgate.net This highlights the potential of these compounds as chemical probes for investigating RNA structure and function.

Antiproliferative Mechanisms, Including DNA Damage Induction

The antitumor activity of coumarin derivatives is a well-documented phenomenon, with many compounds demonstrating the ability to inhibit the proliferation of tumor cells at low concentrations. nih.gov One of the key mechanisms underlying this antiproliferative effect is the induction of DNA damage.

Several studies have demonstrated the DNA-damaging potential of brominated compounds. For instance, 2,2-bis(bromomethyl)-1,3-propanediol (BMP) has been shown to induce DNA strand breaks and bind to DNA, which are genotoxic events that may contribute to its carcinogenicity. arizona.edu Similarly, certain coumarin derivatives have been found to cause DNA damage. nih.gov In a study using Saccharomyces cerevisiae as a model system, the coumarin derivatives 7-(2-(oxiran-2-yl)ethoxy)-2H-chromen-2-one and 7-(3-(oxiran-2-yl)propoxy)-2H-chromen-2-one were shown to induce DNA damage. nih.gov

The antiproliferative activity of halogenated coumarin derivatives has also been investigated. A series of 6- and 6,8-halocoumarins were evaluated for their effects on various cancer cell lines. Among these, 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile and 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile displayed the most significant antiproliferative effects in thyroid cancer cells, inducing apoptosis and affecting the cell cycle. mdpi.com The induction of DNA damage by these compounds can trigger cellular DNA damage response pathways, ultimately leading to cell cycle arrest and programmed cell death (apoptosis). researchgate.netresearchgate.net

| Compound | Target Cell Line | Activity | IC50 Value |

|---|---|---|---|

| 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one | HEK 293 and HCT-116 | Antiproliferative | 8.47 μM nih.gov |

| 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile | TPC-1 (thyroid cancer) | Antiproliferative, Apoptosis induction | Not specified |

| 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile | TPC-1 (thyroid cancer) | Antiproliferative, Apoptosis induction | Not specified |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives